Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)-

Description

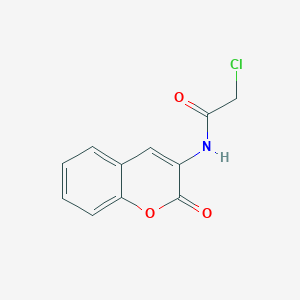

The compound 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)acetamide is a chloro-substituted acetamide derivative featuring a coumarin (2H-1-benzopyran-2-one) moiety. Its structure combines a reactive acetamide group with a coumarin-based aromatic system, making it a hybrid molecule of interest in medicinal and synthetic chemistry. This compound is typically synthesized via condensation reactions between chloroacetyl chloride and amine-containing heterocycles, as exemplified in related pathways .

Properties

CAS No. |

78923-94-1 |

|---|---|

Molecular Formula |

C11H8ClNO3 |

Molecular Weight |

237.64 g/mol |

IUPAC Name |

2-chloro-N-(2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C11H8ClNO3/c12-6-10(14)13-8-5-7-3-1-2-4-9(7)16-11(8)15/h1-5H,6H2,(H,13,14) |

InChI Key |

VPOZFBFMRSTGOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 3-amino-2H-chromen-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-amino-2H-chromen-2-one and chloroacetic acid.

Oxidation/Reduction: Oxidized or reduced forms of the original compound.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Potential therapeutic applications due to its biological activities.

Industry: Could be used in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be related to the inhibition of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Key Observations :

- Coumarin vs. Non-Coumarin Analogues: The target compound’s coumarin core distinguishes it from phenyl-, pyrazole-, or quinazolinone-based analogues. Coumarin derivatives often exhibit enhanced fluorescence and bioactivity due to extended π-conjugation .

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) increase electrophilicity, favoring reactions with nucleophiles (e.g., thiols or amines). For example, the -SO₂NH₂ group in enhances solubility and hydrogen-bonding capacity.

- Synthetic Flexibility : Microwave-assisted synthesis (e.g., ) improves yield and reduces reaction time compared to traditional reflux methods.

Key Observations :

- Solubility Trends: Sulfonamide-containing derivatives (e.g., ) show higher aqueous solubility due to polar -SO₂NH₂ groups, whereas coumarin- or quinazolinone-based compounds are less soluble.

- Bioactivity: The coumarin-acetamide hybrid’s predicted anticancer activity aligns with the known role of coumarins in targeting topoisomerases . Thiazole- and quinazolinone-based analogues demonstrate stronger antimicrobial profiles .

Reactivity and Stability

- Nucleophilic Substitution: The chloroacetamide group in all analogues undergoes nucleophilic substitution with thiols or amines. For example, compound reacts with 2-amino-4-phenyl-thiazole to form thiazole-acetamide conjugates.

- Stability : Coumarin derivatives (e.g., ) are prone to photodegradation due to the aromatic system, whereas pyrazole- or indole-based analogues exhibit greater thermal stability .

Biological Activity

Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)-, also known as 2-Chloro-N-(2-oxo-2H-chromen-6-yl)acetamide, is a synthetic compound belonging to the class of chromenones. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClNO₃

- Molecular Weight : 237.64 g/mol

- CAS Number : 78923-94-1

The compound features a chloroacetamide group attached to a chromenone moiety, which enhances its reactivity and potential biological activity. The unique structure allows for various interactions with biological targets.

The biological activity of Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)- is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can block catalytic activity and influence cellular processes such as:

- Proliferation

- Apoptosis

- Inflammation

Preliminary studies suggest that the compound may exhibit anticancer properties , making it a candidate for further pharmacological investigation.

Antimicrobial Activity

Research has indicated that acetamides, particularly those with chloro substitutions, possess significant antimicrobial properties. For instance:

- Klebsiella pneumoniae Studies :

- Minimum Inhibitory Concentration (MIC) :

Anticancer Potential

The anticancer potential of Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)- has been highlighted in several studies:

- It has been shown to inhibit cancer cell proliferation by inducing apoptosis in vitro.

- The compound's mechanism involves modulation of signaling pathways related to cell survival and death, making it a promising candidate for cancer therapy.

Study on Antimicrobial Activity

A study conducted by Katke et al. evaluated the antibacterial potential of various acetamides using agar diffusion methods. The results indicated that compounds with chloro substitutions exhibited zones of inhibition ranging from 16 mm to 35 mm against Pseudomonas aeruginosa and Staphylococcus aureus. Notably, the addition of chlorine significantly enhanced the antimicrobial efficacy of these compounds .

Anticancer Research

In another investigation, researchers focused on the effects of Acetamide, 2-chloro-N-(2-oxo-2H-benzopyran-3-yl)- on human cancer cell lines. The findings suggested that this compound could effectively induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Acetamide, 2-chloro-N-(2-oxo-2H-benzopyran-3-yl)- | Antimicrobial, Anticancer | Enzyme inhibition |

| N-(4-fluoro-3-nitrophenyl)acetamide | Moderate Antimicrobial | Cell wall synthesis inhibition |

| 4-Methylcoumarin derivatives | Anticancer | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.